molecular formula C8H9BF3KS B15297228 Potassium trifluoro(4-((methylthio)methyl)phenyl)borate

Potassium trifluoro(4-((methylthio)methyl)phenyl)borate

Cat. No.: B15297228
M. Wt: 244.13 g/mol
InChI Key: PKTRZRWDYNEMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro({4-[(methylsulfanyl)methyl]phenyl})boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of the trifluoroborate group in this compound makes it a valuable reagent in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro({4-[(methylsulfanyl)methyl]phenyl})boranuide can be synthesized through several methods. One common approach involves the reaction of 4-[(methylsulfanyl)methyl]phenylboronic acid with potassium fluoride and a suitable trifluoroborate source under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro({4-[(methylsulfanyl)methyl]phenyl})boranuide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({4-[(methylsulfanyl)methyl]phenyl})boranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Potassium trifluoro({4-[(methylsulfanyl)methyl]phenyl})boranuide has several applications in scientific research:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which potassium trifluoro({4-[(methylsulfanyl)methyl]phenyl})boranuide exerts its effects involves the formation of reactive intermediates during chemical reactions. In Suzuki-Miyaura cross-coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then participates in the coupling reaction, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(4-methanesulfonylphenyl)boranuide
  • Potassium trifluoro(4-methylphenyl)boranuide
  • Potassium trifluoro(4-chlorophenyl)boranuide

Uniqueness

Potassium trifluoro({4-[(methylsulfanyl)methyl]phenyl})boranuide is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and properties compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in specific synthetic applications where other compounds may not be as effective.

Properties

Molecular Formula

C8H9BF3KS

Molecular Weight

244.13 g/mol

IUPAC Name

potassium;trifluoro-[4-(methylsulfanylmethyl)phenyl]boranuide

InChI

InChI=1S/C8H9BF3S.K/c1-13-6-7-2-4-8(5-3-7)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1

InChI Key

PKTRZRWDYNEMLE-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)CSC)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.